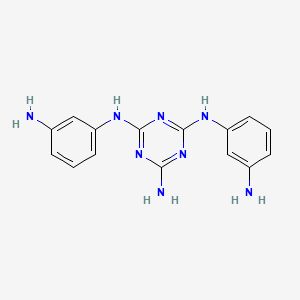
Acetic acid;2-phenylsulfanylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-phenylsulfanylpropan-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-phenylsulfanylpropan-1-ol typically involves the reaction of 2-phenylsulfanylpropan-1-ol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction mixture is subjected to distillation and purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-phenylsulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogens (Cl₂, Br₂) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylsulfanyl derivatives.
Scientific Research Applications
Acetic acid;2-phenylsulfanylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-phenylsulfanylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The phenylsulfanyl group can also participate in electron transfer processes, affecting redox reactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylsulfanylpropan-1-ol: Lacks the acetic acid moiety, resulting in different reactivity and applications.
Acetic acid: A simpler molecule without the phenylsulfanyl group, used widely in industry and research.
Phenylsulfanyl derivatives: Compounds with similar structures but different substituents, leading to varied chemical properties.
Uniqueness
Acetic acid;2-phenylsulfanylpropan-1-ol is unique due to the combination of acetic acid and phenylsulfanyl functionalities, which confer distinct chemical reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
32300-63-3 |
|---|---|
Molecular Formula |
C11H16O3S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
acetic acid;2-phenylsulfanylpropan-1-ol |
InChI |
InChI=1S/C9H12OS.C2H4O2/c1-8(7-10)11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4) |
InChI Key |
QIAPARYAHVEBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)SC1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
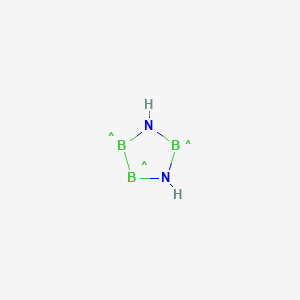
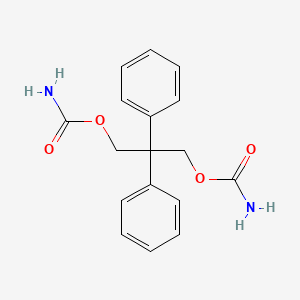
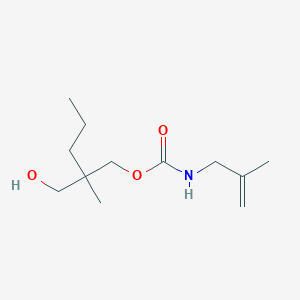
![3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene](/img/structure/B14684229.png)
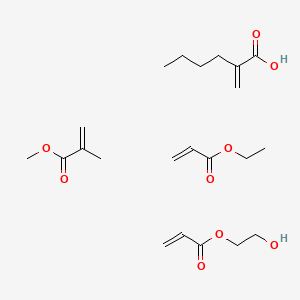
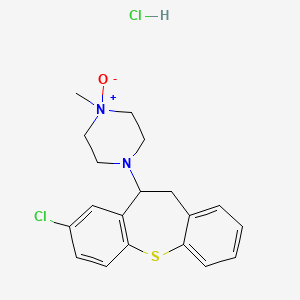
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)

![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

